2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Scientific Research Applications
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Substitution: The methoxy and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or borate esters.
Substitution: Substituted phenyl derivatives.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and nitro groups on the phenyl ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct electronic properties and reactivity. The methoxy group offers electron-donating effects, while the nitro group provides electron-withdrawing effects, making this compound versatile in various synthetic applications.
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(15(16)17)8-11(10)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJSDUJKURLGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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